2',6'-Dimethyl-3-(4-methylphenyl)propiophenone
Overview
Description
“2’,6’-Dimethyl-3-(4-methylphenyl)propiophenone” is a chemical compound with the CAS Number 898768-83-7 . It has a molecular weight of 252.36 . The IUPAC name for this compound is 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for “2’,6’-Dimethyl-3-(4-methylphenyl)propiophenone” is 1S/C18H20O/c1-13-7-9-16(10-8-13)11-12-17(19)18-14(2)5-4-6-15(18)3/h4-10H,11-12H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2’,6’-Dimethyl-3-(4-methylphenyl)propiophenone” has a molecular weight of 252.36 . The linear formula for this compound is C18H20O .Scientific Research Applications
Organic Synthesis and Transformations
- Oxidative Methyl Group Migration : A study observed an unprecedented chemical transformation where a methyl group from the phenyl ring of an arylazo fragment migrated to the metal center via oxidation when reacted with ruthenium and osmium compounds, highlighting a novel pathway for chemical transformations (Acharyya et al., 2003).
- Cyclocondensation Reactions : Research into cyclocondensation reactions of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea has led to the synthesis of novel pyrimidinones, demonstrating the compound's utility in synthesizing complex organic molecules (Bonacorso et al., 2003).
Photochemistry and Material Science
- Photochemical Reactions : Investigations into the photochemistry of phenyl-substituted diketones, including derivatives of propiophenone, have provided insights into type II cyclization and type I cleavage products, offering pathways for the synthesis of cyclobutanones and understanding of photochemical reaction mechanisms (Yoshioka et al., 1984).
- Nonlinear Optical Properties : Studies on the synthesis and characterization of hydrazones derived from propiophenone derivatives revealed significant third-order nonlinear optical properties, suggesting potential applications in optical devices like limiters and switches (Naseema et al., 2010).
Environmental and Bioremediation
- Biodegradation Studies : Research on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 indicates the potential of microbial pathways for the environmental decontamination of methylated aromatic compounds, showing the broader ecological relevance of studying such chemical structures (Bhushan et al., 2000).
Catalysis and Mechanistic Studies
- Rhodium-Mediated C–C Bond Activation : A fascinating study demonstrated rhodium-assisted C–C bond activation in arylazo compounds derived from propiophenone, leading to elimination or migration of alkyl groups. This work expands our understanding of transition metal-catalyzed reactions and their potential for organic synthesis (Baksi et al., 2007).
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-7-9-16(10-8-13)11-12-17(19)18-14(2)5-4-6-15(18)3/h4-10H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBHEPQVFQATSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644129 | |
Record name | 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-83-7 | |
Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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